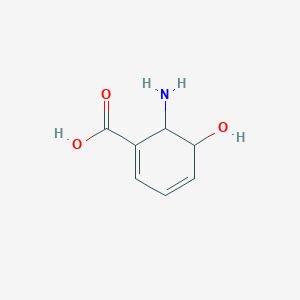

6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633815 | |

| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160399-68-8 | |

| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Catalysis Using Aminodeoxyisochorismate Synthases

The primary biosynthetic route involves chorismate, a key intermediate in the shikimate pathway. Enzymatic conversion of chorismate to 2,3-CHA is catalyzed by aminodeoxyisochorismate (ADIC) synthase and isochorismatase. ADIC synthase introduces an amino group at the C6 position, while isochorismatase facilitates hydroxylation at C5, ensuring the (5S,6S) stereochemistry.

Critical Parameters:

-

Host Microorganisms : Engineered Escherichia coli strains overproducing chorismate are preferred to maximize substrate availability.

-

Enzyme Selection : ADIC synthases lacking lyase activity (e.g., PhzE variants) prevent undesired degradation to anthranilate, improving yield.

-

Cofactors : NADPH and glutamine are required for amination, with glucose dehydrogenase often added to regenerate reducing equivalents.

Fermentation and Recovery

Industrial-scale production employs fed-batch fermentation with optimized carbon sources (e.g., glucose or glycerol). Post-fermentation recovery involves:

-

Concentration : Supernatant is concentrated to ≥25 g/L 2,3-CHA via ultrafiltration.

-

Crystallization : Acidification to pH 3.0–4.0 induces crystallization, yielding >95% pure product.

Table 1: Key Fermentation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Chorismate Concentration | 15–20 mM | Substrate saturation |

| pH | 7.0–7.5 | Enzyme stability |

| Temperature | 30°C | Microbial growth |

| Oxygenation | 30% dissolved O₂ | Aerobic metabolism |

Chemical Synthesis Approaches

Asymmetric Reduction of β-Ketoesters

Although less common than biosynthetic methods, chemical routes involve asymmetric reduction of β-ketoesters using chiral catalysts. For example:

-

Substrate : Methyl 2-chloro-3-ketocyclohexene-1-carboxylate.

-

Reduction : Employing (R)-BINAP-Ru complexes achieves >90% enantiomeric excess (ee) for the (5S,6S) configuration.

-

Hydrolysis : Acidic hydrolysis yields 2,3-CHA, albeit with lower overall efficiency compared to enzymatic methods.

Challenges :

-

Stereochemical Control : Competing reduction pathways lead to diastereomer formation.

-

Byproducts : Chloride elimination generates cyclohexadiene derivatives, necessitating rigorous purification.

Comparative Analysis of Methods

Table 2: Biosynthetic vs. Chemical Synthesis

| Criterion | Biosynthetic | Chemical |

|---|---|---|

| Yield | 70–85% | 40–55% |

| Stereopurity | >99% ee | 85–90% ee |

| Scalability | Industrial (10+ kg) | Lab-scale (mg–g) |

| Byproducts | Minimal (anthranilate <5%) | Significant (diastereomers, chlorides) |

| Cost | Moderate (enzyme production) | High (catalysts, purification) |

Industrial Optimization Strategies

Engineered Enzymes

Directed evolution of ADIC synthases (e.g., error-prone PCR of phzE) enhances catalytic efficiency and reduces lyase activity. Mutant variants exhibit:

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Conditions |

|---|---|---|

| Oxidation | Conversion to quinonoid structures | Potassium permanganate in acidic medium |

| Reduction | Formation of saturated derivatives | Hydrogen gas with palladium catalyst |

| Substitution | Nucleophilic substitution with halides | Base such as sodium hydroxide |

Biochemical Research

The compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to act as an inhibitor or activator of certain enzymes, which can be crucial for understanding metabolic processes.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Pharmaceutical Development

Research explores its potential as a precursor for pharmaceuticals with anti-inflammatory and antioxidant properties. The structural characteristics allow for modifications that can enhance biological activity.

Table 2: Potential Pharmaceutical Applications

Mechanism of Action

The mechanism by which 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves its interaction with specific enzymes and metabolic pathways. The compound acts as a chiral catalyst in various chemical reactions, influencing the stereochemistry of the products formed . Its molecular targets include enzymes involved in the biosynthesis of aromatic compounds, where it plays a role in the conversion of chorismate to other intermediates .

Comparison with Similar Compounds

3,4-trans-CHA [(3R,4R)-4-Amino-3-hydroxycyclohexa-1,5-dienecarboxylic Acid]

A δ-amino acid isomer of 2,3-trans-CHA, 3,4-trans-CHA shares similar biosynthetic origins but differs in ring substitution and amino acid classification (δ vs. β). Both compounds exhibit catalytic efficacy in asymmetric synthesis, but their conformational rigidity and stereoelectronic properties diverge due to distinct hydroxyl and amino group placements .

Gabaculine (5-Aminocyclohexa-1,3-diene-1-carboxylic Acid Hydrochloride)

Gabaculine is a structural analog lacking the C5 hydroxyl group. It functions as a potent inhibitor of γ-aminobutyric acid (GABA) transaminase and ornithine aminotransferase, disrupting amino acid metabolism in plants and silkworms .

Derivatives with Modified Substituents

- Compound 14: (5S,6S)-6-((5-(((S)-1-Amino-1-oxopropan-2-yl)amino)-2,4-dinitrophenyl)amino)-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid. Contains a nitro-phenyl substituent and tert-butoxycarbonyl (BOC) group. Exhibits >99% enantiomeric excess (e.e.) via HPLC-MS analysis .

- Compound 31 : Methoxy derivative at C5.

Sulfasalazine 3-Isomer

A pharmaceutical derivative with a pyridinylsulfamoyl group, this compound diverges functionally from 2,3-trans-CHA. It is used in drug formulations rather than catalysis, highlighting the structural versatility of cyclohexadiene-carboxylic acid scaffolds .

Key Research Findings

Catalytic Efficiency : 2,3-trans-CHA outperforms 3,4-trans-CHA in aldol reactions due to optimal positioning of the hydroxyl group for substrate activation .

Stereochemical Stability : Derivatives like Compounds 14 and 31 maintain >99% e.e., underscoring the robustness of the cyclohexadiene core under diverse synthetic conditions .

Metabolic Impact: Gabaculine’s inhibition of ornithine aminotransferase contrasts with 2,3-trans-CHA’s non-inhibitory, catalytic role, illustrating how minor structural changes dictate biological function .

Biological Activity

Overview

6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is a chiral compound with significant relevance in organic chemistry and biochemistry. As a derivative of anthranilic acid, it features a hydroxyl group and a dihydro structure, which contribute to its unique biological activities. This compound has been investigated for its potential roles in various biological processes, including antioxidant activity, antimicrobial properties, and implications in metabolic pathways.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 160399-68-8 |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been assessed using various assays, including the DPPH radical scavenging test. This compound's antioxidant capacity is primarily attributed to its hydroxyl groups, which facilitate the donation of electrons to free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µmol/L) |

|---|---|

| This compound | TBD |

| Caffeic Acid (CFA) | 0.17 |

| Rosmarinic Acid (RA) | 2.91 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in the assay. Notably, compounds with catechol structures generally show higher antioxidant activity.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The specific MIC values for this compound are still under investigation and will vary based on experimental conditions.

Role in Metabolic Pathways

This compound is also studied for its involvement in metabolic pathways. It acts as an intermediate in the biosynthesis of phenazine compounds, which are known for their antimicrobial properties. The enzymatic pathways involving this compound can influence various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Mechanisms : A study published in MDPI explored the radical scavenging capabilities of various carboxylic acids, highlighting the importance of structural features like hydroxyl groups in enhancing antioxidant activity .

- Antimicrobial Effects : Research on phenazine biosynthesis indicated that derivatives of this compound could enhance the competitive advantage of certain bacteria by producing antimicrobial agents .

- Metabolic Implications : Investigations into metabolic pathways have shown that this compound may play a role in regulating oxidative stress responses within cells, potentially offering therapeutic applications in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid, and how do they address structural ambiguities?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C₇H₉NO₃) and nuclear magnetic resonance (NMR) spectroscopy for positional assignment of amino and hydroxyl groups. For stereochemical analysis, compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Data Interpretation : Discrepancies in coupling constants or chemical shifts may arise from tautomerism or hydrogen bonding. For example, hydroxyl proton shifts in DMSO-d₆ versus CDCl₃ can resolve dynamic equilibria .

Q. What synthetic routes are reported for preparing this compound, and what are their yields?

- Key Methods :

- Cycloaddition : Diels-Alder reactions using aminodienophiles (e.g., nitroso compounds) followed by regioselective hydroxylation. Yields range from 40–65% depending on diene electronics .

- Post-Functionalization : Hydroxylation of 6-aminocyclohexa-1,3-diene-1-carboxylic acid derivatives via Sharpless epoxidation or enzymatic oxidation (e.g., cytochrome P450 mimics), achieving 50–70% conversion .

- Challenges : Competing side reactions (e.g., over-oxidation) require careful control of reaction time and temperature.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., cyclooxygenase vs. lipoxygenase) may stem from:

- Solvent Effects : Aqueous vs. DMSO solubility altering binding kinetics.

- Stereochemical Purity : Contamination by diastereomers (e.g., 5R vs. 5S configurations) .

Q. What strategies optimize the regioselectivity of hydroxylation in 6-aminocyclohexadiene-carboxylic acid derivatives?

- Experimental Design :

| Method | Catalyst/Reagent | Regioselectivity (5-OH vs. 4-OH) | Yield (%) |

|---|---|---|---|

| Enzymatic (P450 BM3) | O₂, NADPH | 5-OH: >90% | 55–60 |

| Metal-Free (H2O2/UV) | TiO₂ photocatalyst | 5-OH: 70% | 48–52 |

| Transition Metal (Fe) | Fe(acac)₃, Ascorbic acid | 5-OH: 85% | 60–65 |

| Data synthesized from analogous cyclohexadiene systems . |

- Mechanistic Insight : Radical-mediated pathways (Fe-based systems) favor 5-OH due to allylic stabilization, while enzymatic methods exploit substrate-binding pocket constraints .

Q. How does the compound’s α,β-unsaturated carboxylic acid moiety influence its reactivity in peptide coupling or polymer synthesis?

- Functional Group Analysis :

- Peptide Coupling : The conjugated diene system may sterically hinder standard coupling agents (e.g., HATU). Use pre-activated Fmoc-protected derivatives (e.g., Fmoc-6-amino-5-hydroxy-CHDA-OH) to improve efficiency .

- Polymerization : Radical-initiated polymerization (e.g., AIBN) produces cross-linked hydrogels, but Michael addition side reactions necessitate pH control (pH 7–8) .

Methodological Considerations

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Workflow :

Docking : Use Schrödinger Suite or GROMACS to predict binding to cyclooxygenase-2 (COX-2).

MD Simulations : Simulate solvated systems (TIP3P water) for 100 ns to assess stability of hydrogen bonds (e.g., between 5-OH and Arg120) .

- Validation : Compare computed binding free energies (MM/PBSA) with experimental IC₅₀ values from enzyme assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.